(2E)-decenoate
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Overview
Description
(2E)-decenoate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of trans-2-decenoic acid. The major species at pH 7.3. It is a conjugate base of a trans-2-decenoic acid.
Scientific Research Applications
Modulation of Potassium Channel Activity
(Bregestovski, Bolotina, & Serebryakov, 1989) investigated the effects of 2-decenoic acid (DA) on calcium-activated potassium (K+) channels in human aortic smooth muscle cells. They found that DA significantly increases the probability of these channels being open, indicating a potential role in regulating vascular smooth muscle function.
Cell Membrane Effects
A study by (Horie, Kawasaki, & Takenaka, 1987) explored how 2-decenoic acid affects the cell membrane of cultured dorsal root ganglion neurons. The research showed that 2-decenoic acid can block action potentials and expand the cell membrane, suggesting a role in modulating neuronal activity.
Transdermal Drug Delivery
(Serna-Jiménez et al., 2015) researched the development of a transdermal delivery system for pizotifen malate, finding that decenoic acid significantly enhances the permeation of the drug through the skin. This points to its potential use in improving the effectiveness of transdermal therapeutic agents.
Antimicrobial and Biofilm Disruption
The antimicrobial effects of cis-2-decenoic acid were investigated by (Jennings, Courtney, & Haggard, 2012). The study found that it inhibits the growth of S. aureus and disrupts biofilm formation, suggesting a potential role in combatting bacterial infections and biofilm-related issues.
Neuroprotective Effects
(Tanaka et al., 2012) discovered that trans-2-decenoic acid ethyl ester, a derivative of 2-decenoic acid, has neuroprotective effects in a mouse model of cerebral infarction. It suggests possible therapeutic applications in neurological conditions.
properties
Product Name |
(2E)-decenoate |
---|---|
Molecular Formula |
C10H17O2- |
Molecular Weight |
169.24 g/mol |
IUPAC Name |
(E)-dec-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/p-1/b9-8+ |
InChI Key |
WXBXVVIUZANZAU-CMDGGOBGSA-M |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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